molecular formula C22H31NO3 B1236909 Crocacin C CAS No. 237425-38-6

Crocacin C

Cat. No.: B1236909
CAS No.: 237425-38-6
M. Wt: 357.5 g/mol
InChI Key: JCMQQWWEDGWMJB-ZAFMVVCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Crocacin C is a natural product found in Chondromyces crocatus with data available.

Scientific Research Applications

Electron Transport Inhibition

Crocacin C, isolated from the myxobacterium Chondromyces crocatus, exhibits potential as an electron transport inhibitor. It specifically blocks the electron transport within the bc1-segment (complex III) of the mitochondrial electron transport chain, demonstrating effectiveness against certain Gram-positive bacteria, yeasts, and molds (Kunze, Jansen, Höfle, & Reichenbach, 1994).

Antifungal and Cytotoxic Properties

Research has highlighted the antifungal and cytotoxic nature of this compound. Studies show its potential in blocking electron flow within the eukaryotic respiratory chain, which contributes to its antifungal properties (Kunze, Jansen, Höfle, & Reichenbach, 2004). Additionally, the crocacins, including this compound, are considered potent antifungal and cytotoxic compounds (Jansen et al., 1999).

Synthetic Approaches

Several studies have focused on synthesizing this compound, aiming to provide a reliable supply for developing new antifungal and crop protection agents. These efforts involve creating efficient synthesis processes with minimal steps and high yields, reflecting the compound's potential in pharmaceutical and agricultural applications (Pasqua et al., 2012), (Yadav, Reddy, & Chandraiah, 2007).

Properties

CAS No.

237425-38-6

Molecular Formula

C22H31NO3

Molecular Weight

357.5 g/mol

IUPAC Name

(2E,4E,6S,7S,8R,9S,10E)-7,9-dimethoxy-3,6,8-trimethyl-11-phenylundeca-2,4,10-trienamide

InChI

InChI=1S/C22H31NO3/c1-16(15-21(23)24)11-12-17(2)22(26-5)18(3)20(25-4)14-13-19-9-7-6-8-10-19/h6-15,17-18,20,22H,1-5H3,(H2,23,24)/b12-11+,14-13+,16-15+/t17-,18+,20-,22-/m0/s1

InChI Key

JCMQQWWEDGWMJB-ZAFMVVCLSA-N

Isomeric SMILES

C[C@@H](/C=C/C(=C/C(=O)N)/C)[C@@H]([C@H](C)[C@H](/C=C/C1=CC=CC=C1)OC)OC

SMILES

CC(C=CC(=CC(=O)N)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC

Canonical SMILES

CC(C=CC(=CC(=O)N)C)C(C(C)C(C=CC1=CC=CC=C1)OC)OC

Synonyms

crocacin C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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